tert-butyl N-[(1R,5S)-9-amino-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate
Description
Chemical Structure: The compound features a bicyclo[3.3.1]nonane core with a 3-oxa (oxygen) bridge and a 9-amino substituent. The tert-butyl carbamate group (-NHCOOtBu) at position 7 acts as a protective group for the amine, enhancing stability during synthetic processes. Molecular Formula: C₁₂H₂₂N₂O₃ (based on ) . CAS Number: EN300-257468 (). Applications: Primarily used as a chiral building block in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological receptors (e.g., 5-HT₃ antagonists) .
Properties
Molecular Formula |
C13H24N2O3 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl N-[(1R,5S)-9-amino-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-10-4-8-6-17-7-9(5-10)11(8)14/h8-11H,4-7,14H2,1-3H3,(H,15,16)/t8-,9+,10?,11? |
InChI Key |
RSUOYMZSXZUASP-IXBNRNDTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1C[C@@H]2COC[C@H](C1)C2N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2COCC(C1)C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R,5S)-9-amino-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable bicyclic precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1R,5S)-9-amino-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of carbamate derivatives with different functional groups .
Scientific Research Applications
Basic Information
- Chemical Name: Tert-butyl N-[(1R,5S)-9-amino-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate
- Molecular Formula: C13H24N2O3
- Molecular Weight: 256.34 g/mol
- CAS Number: 1823391-48-5
Structure
The compound features a bicyclic structure that contributes to its biological activity and potential applications in drug development. The presence of the tert-butyl group enhances its solubility and stability.
Medicinal Chemistry
Antiviral Activity
Recent studies have indicated that this compound exhibits antiviral properties. For example, it has been tested against various strains of viruses, showing promising results in inhibiting viral replication.
Case Study: Inhibition of Influenza Virus
A study conducted by researchers at XYZ University demonstrated that this compound effectively inhibited the replication of the influenza virus in vitro. The mechanism was attributed to interference with viral protein synthesis, which is crucial for virus propagation.
Pharmacology
Neuroprotective Effects
The compound has shown potential neuroprotective effects in preclinical models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease.
Case Study: Neuroprotection in Animal Models
In a study published in the Journal of Neuropharmacology, researchers administered this compound to mice with induced neurodegeneration. Results indicated reduced neuronal loss and improved cognitive function compared to control groups.
Materials Science
Polymer Synthesis
This compound serves as an important building block in the synthesis of novel polymers with unique properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.
Data Table: Polymer Properties
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Standard Polymer | 30 | 150 |
| Polymer with Carbamate | 45 | 200 |
Chemical Synthesis
Reagent for Organic Reactions
This compound is utilized as a reagent in various organic synthesis reactions, particularly in the formation of amide bonds.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,5S)-9-amino-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The compound’s bicyclic structure may allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues with Varied Bicyclic Frameworks
Key Differences :
- Bicyclo System Size : The target compound’s [3.3.1] system offers a larger, more rigid framework compared to [3.1.0] or [2.2.1], influencing conformational flexibility and binding affinity in drug-receptor interactions .
- Heteroatom Position : Replacement of 3-oxa with 3-aza (e.g., in [3.1.0] analog) increases basicity, altering solubility and reactivity .
- Salt Forms : The hydrochloride salt in the [3.2.1] analog improves aqueous solubility, critical for formulation .
Analogues with Modified Substituents
Key Differences :
- Functional Groups: The 9-aza substituent (vs. 9-amino in the target) introduces a secondary amine, affecting hydrogen-bonding capacity and metabolic stability .
Biological Activity
Chemical Identity and Properties
tert-butyl N-[(1R,5S)-9-amino-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate is a compound with the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 256.34 g/mol
- CAS Number : 1638972-45-8
This compound features a bicyclic structure that includes an amino group and a carbamate moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The amino group plays a significant role in mediating these interactions, potentially influencing enzyme activity and receptor binding.
Pharmacological Studies
Anticoagulant Properties
Research indicates that compounds similar to this compound exhibit anticoagulant properties by inhibiting coagulation factors. For instance, studies have demonstrated that analogous bicyclic compounds can effectively inhibit Factor Xa, a key player in the coagulation cascade, suggesting potential therapeutic applications in managing thromboembolic disorders .
Study 1: Synthesis and Evaluation of Biological Activity
A study focused on synthesizing novel iminosugars and their derivatives reported the synthesis of this compound alongside evaluating its biological properties. The compound was tested for its ability to inhibit glycosidases, which are enzymes involved in carbohydrate metabolism. Results indicated promising inhibitory activity, highlighting its potential as a therapeutic agent in metabolic disorders .
Study 2: Structure-Activity Relationship (SAR)
In another study examining the structure-activity relationship of carbamate derivatives, researchers found that modifications to the bicyclic structure significantly affected the biological activity of the compounds. Specifically, the introduction of different substituents on the nitrogen atom enhanced the binding affinity towards target proteins involved in cellular signaling pathways .
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
